molecular formula C6H6N2O2S B073560 2-Methylsulfanylpyrimidine-4-carboxylic acid CAS No. 1126-44-9

2-Methylsulfanylpyrimidine-4-carboxylic acid

Cat. No. B073560
Key on ui cas rn: 1126-44-9
M. Wt: 170.19 g/mol
InChI Key: IAGNLKODEFUQDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07259157B2

Procedure details

To a solution of 2-(methylthio)pyrimidine-4-carboxylic acid (1.88 g (11.1 mmol) in THf (200 mL) was added Oxone (20.4 g, 33.1 mmol) in water (50 mL). The suspension was stirred for 24 h, then evaporated to dryness. The resulting white paste was extracted 5× each 100 mL EtOAc and 5% MeOH in EtOAc. The combined extracts were dried over anhydrous MgSO4, filtered and concentrated to give the sulfone as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[N:8]=[C:7]([C:9]([OH:11])=[O:10])[CH:6]=[CH:5][N:4]=1.[OH:12]OS([O-])=O.[K+].[OH2:18]>>[CH3:1][S:2]([C:3]1[N:8]=[C:7]([C:9]([OH:11])=[O:10])[CH:6]=[CH:5][N:4]=1)(=[O:12])=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC1=NC=CC(=N1)C(=O)O
Name
Quantity
20.4 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
The resulting white paste was extracted 5× each 100 mL EtOAc and 5% MeOH in EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CS(=O)(=O)C1=NC=CC(=N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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